molecular formula C11H10O4S B1296206 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 23046-03-9

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B1296206
CAS No.: 23046-03-9
M. Wt: 238.26 g/mol
InChI Key: LIZUZUKHOVUSNS-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C11H10O4S. It is a derivative of benzothiophene, characterized by the presence of two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position.

Mechanism of Action

Target of Action

The primary targets of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid are currently unknown. This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store the compound at 2-8°C and protect it from light .

Biochemical Analysis

Biochemical Properties

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, this compound can impact cell proliferation and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight changes in gene expression. At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its effects on cellular processes and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethoxy-2-mercaptobenzoic acid with a suitable electrophile to form the benzothiophene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as methylation, cyclization, and carboxylation under optimized conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5,6-Dimethoxyindole-2-carboxylic acid
  • 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

Comparison: 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is unique due to the presence of both methoxy groups and the benzothiophene core, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUZUKHOVUSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296352
Record name 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23046-03-9
Record name 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23046-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23046-03-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1.0 g, 4 mmol) in MeOH (20 mL) and THF (10 mL) was added 2N NaOH (10 mL) dropwise at room temperature. The resulting mixture was stirred at room temperature for 2 hours before adjusting the pH value to 3 with 1 N HCl and diluting with water. The resulting suspension was filtered and the solid was dried under vacuum to afford 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid as a white solid (890 mg, 94%). LC-MS (ES-API); rt 8.17 min; m/z calculated for C11H10O4S [M+Na]+ 261.0, found 260.9.
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